Triethyldodecylammonium bromide

Description

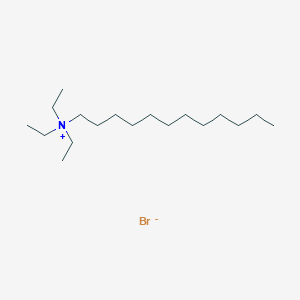

Triethyldodecylammonium bromide (TEA-C12) is a quaternary ammonium compound (QAC) with the chemical formula [(C₂H₅)₃(C₁₂H₂₅)N]⁺Br⁻. It features three ethyl groups and a dodecyl (C12) alkyl chain attached to a nitrogen center. TEA-C12 is primarily studied for its surfactant properties and biological effects. Notably, it exhibits neurotoxic effects on myelinated nerve fibers and disrupts the blood-nerve barrier in mice, as demonstrated in experimental studies . Its molecular weight is approximately 350.4 g/mol, distinguishing it from other QACs through its unique combination of ethyl substituents and intermediate alkyl chain length.

Properties

CAS No. |

18186-71-5 |

|---|---|

Molecular Formula |

C18H40BrN |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

dodecyl(triethyl)azanium;bromide |

InChI |

InChI=1S/C18H40N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

VVNBOKHXEBSBQJ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

Canonical SMILES |

CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

Related CAS |

18144-34-8 (Parent) |

Synonyms |

C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares TEA-C12 with structurally analogous QACs:

Key Observations :

Key Observations :

- Chain Length vs. Toxicity : Longer chains (C14–C16) correlate with higher toxicity. Cetrimide (C16) has a lower LD₅₀ than tetradecyltrimethylammonium bromide (C14) .

- Applications : Methyl-substituted QACs (e.g., Cetrimide) dominate pharmaceutical and industrial uses due to optimized surfactant efficacy and regulatory acceptance.

Interaction with Other Compounds

- Synergistic Effects : Mixtures of cetyltrimethylammonium bromide (C16) and tetradecyltrimethylammonium bromide (C14) exhibit temperature-dependent interactions, with critical micelle concentrations (CMCs) influenced by electrolyte presence .

- Charge-Assisted Interactions : TEA-C12’s ethyl groups may reduce hydrogen-bonding capacity compared to methyl-substituted QACs, affecting stability in ionic solutions .

Research Findings and Data Trends

Surfactant Efficiency

- Critical Micelle Concentration (CMC): Cetrimide (C16): 0.1 mM Tetradecyltrimethylammonium bromide (C14): 3.5 mM TEA-C12 (C12): Not reported, but expected to be higher due to shorter chain length.

Antimicrobial Activity : Cetrimide’s C16 chain provides superior bactericidal action against Gram-positive bacteria compared to shorter-chain QACs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.